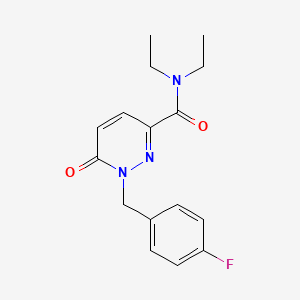

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 4-fluorobenzyl substituent at the N1 position and a diethylcarboxamide group at the C3 position of the pyridazinone core. Its molecular structure (C₁₇H₂₀FN₃O₂) confers unique physicochemical properties, including moderate lipophilicity due to the fluorinated aromatic ring and the diethylamide moiety.

Properties

IUPAC Name |

N,N-diethyl-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-3-19(4-2)16(22)14-9-10-15(21)20(18-14)11-12-5-7-13(17)8-6-12/h5-10H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDILXIFQJVHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyridazine derivative.

Attachment of the Diethylamino Group: The diethylamino group is incorporated through alkylation reactions, where diethylamine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Fluorobenzyl halides, diethylamine, appropriate solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthetic methods, and potential therapeutic uses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against breast (MCF7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induces apoptosis |

| A549 | 15.0 | Causes G1 phase arrest |

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties. Preliminary tests against various bacterial strains showed promising results, suggesting potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

In a study assessing its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism and proliferation. This property enhances its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N,N-diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be contextualized by comparing it with analogous pyridazinone derivatives. Below is a detailed analysis based on available research:

Structural Analogues

Compound 20 (N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide):

- Substituents :

- The benzyl group at N1 is substituted with 3-fluoro-4-methoxy instead of 4-fluoro.

- The carboxamide at C3 includes a trans-3-methoxycyclobutylamine substituent, contrasting with the diethyl group in the target compound.

- Synthesis and Activity: Synthesized via coupling of intermediate 39d with trans-3-methoxycyclobutylamine, yielding a 55% isolated product . Exhibits enhanced proteasome inhibitory activity against Trypanosoma cruzi compared to simpler analogues, likely due to improved steric and electronic interactions with the target enzyme’s binding pocket .

Key Structural and Functional Differences

Mechanistic Insights

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues. However, Compound 20’s dual fluorine and methoxy substituents may optimize π-π stacking and hydrogen-bonding interactions with protease active sites .

- Carboxamide Modifications : The diethyl group in the target compound likely reduces steric hindrance, favoring solubility, whereas the cyclobutylamine in Compound 20 introduces conformational rigidity, improving target selectivity .

Pharmacokinetic and Toxicity Profiles

- No direct comparative pharmacokinetic data are available for these compounds. However, the diethylamide group in the target compound may confer faster hepatic clearance compared to the bulkier cyclobutylamide in Compound 20.

- Toxicity studies are absent in public records, but fluorinated pyridazinones generally exhibit lower cytotoxicity than halogenated heterocycles due to reduced reactive metabolite formation .

Biological Activity

N,N-Diethyl-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 247.22 g/mol

- CAS Number : 941869-20-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its structure allows it to act as a modulator of specific biological processes.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli | |

| 6-Oxo-1,6-dihydropyridazine derivatives | High | S. aureus |

Antiviral Activity

The compound has been studied for its potential antiviral effects, particularly against HIV. Studies have shown that modifications in the substituents on the pyridazine ring can significantly influence the compound's efficacy.

| Compound | IC (µM) | Target Virus | Reference |

|---|---|---|---|

| N,N-Diethyl derivative | 1.77 | HIV-1 Integrase | |

| Other pyridazine derivatives | 0.19 - 3.7 | HIV-1 Integrase |

Antitubercular Activity

This compound has also demonstrated potential as an antitubercular agent. Structural modifications can enhance solubility and bioavailability, which are critical for effective treatment.

Case Studies

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various pyridazine derivatives, including N,N-diethyl variants.

- Results indicated a significant reduction in microbial growth at specific concentrations.

-

Antiviral Screening :

- A comprehensive screening against HIV showed that certain derivatives had promising activity, leading to further optimization for enhanced potency.

- The structure-activity relationship (SAR) analysis highlighted the importance of the fluorobenzyl group in improving antiviral efficacy.

-

Pharmacokinetics and Toxicology :

- Preliminary studies on pharmacokinetics suggest favorable absorption and distribution characteristics.

- Toxicological assessments indicated a low risk of adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.